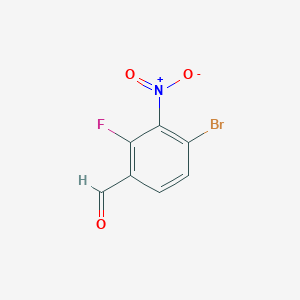

4-Bromo-2-fluoro-3-nitrobenzaldehyde

説明

4-Bromo-2-fluoro-3-nitrobenzaldehyde (C₇H₃BrFNO₃) is a halogenated aromatic aldehyde featuring bromine (position 4), fluorine (position 2), and a nitro group (position 3). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive aldehyde group and electron-withdrawing substituents. The strategic placement of substituents influences its electronic properties, directing reactivity in cross-coupling reactions, nucleophilic substitutions, and condensations .

特性

IUPAC Name |

4-bromo-2-fluoro-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQXDMNCHPPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-3-nitrobenzaldehyde under controlled conditions to introduce the bromine atom at the para position relative to the aldehyde group .

Industrial Production Methods

Industrial production methods for 4-Bromo-2-fluoro-3-nitrobenzaldehyde often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Substituted benzaldehydes.

Reduction: 4-Bromo-2-fluoro-3-aminobenzaldehyde.

Oxidation: 4-Bromo-2-fluoro-3-nitrobenzoic acid.

科学的研究の応用

4-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromine atom. These interactions facilitate various chemical transformations, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 4-Bromo-2-fluoro-3-nitrobenzaldehyde with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 4-Bromo-2-fluoro-3-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 | Br (4), F (2), NO₂ (3) | High electrophilicity; Suzuki coupling |

| 4-Bromo-3-nitrobenzaldehyde | C₇H₄BrNO₃ | ~230.97 | Br (4), NO₂ (3) | Moderate reactivity; lacks fluorine |

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 217.01 | Br (4), F (2) | Lower reactivity (no nitro group) |

| 1-Bromo-2-fluoro-3-nitrobenzene | C₆H₃BrFNO₂ | ~234.95 | Br (1), F (2), NO₂ (3) | No aldehyde; limited derivatization |

Key Observations :

- Electronic Effects: The nitro group in 4-Bromo-2-fluoro-3-nitrobenzaldehyde strongly deactivates the aromatic ring, making the aldehyde group highly electrophilic compared to non-nitrated analogs like 4-Bromo-2-fluorobenzaldehyde .

- Synthetic Utility : Bromine at position 4 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas its absence in compounds like 1-Bromo-2-fluoro-3-nitrobenzene limits such applications .

Pharmaceutical Intermediates

4-Bromo-2-fluoro-3-nitrobenzaldehyde is used in synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atom enhances bioavailability, a feature exploited in drug design compared to non-fluorinated analogs .

生物活性

4-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound notable for its unique combination of halogen and nitro functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-3-nitrobenzaldehyde is C7H4BrFNO3, with a molecular weight of approximately 232.02 g/mol. The presence of bromine, fluorine, and nitro groups enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrFNO3 |

| Molecular Weight | 232.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Several studies have indicated that compounds with similar structures to 4-bromo-2-fluoro-3-nitrobenzaldehyde exhibit significant antimicrobial properties. For instance, related nitrophenol derivatives have shown considerable antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects.

Table 1: Antimicrobial Activity of Related Compounds

Anti-inflammatory Properties

Research has suggested that compounds with nitro and halogen substituents can modulate inflammatory responses. For example, similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating a potential for anti-inflammatory applications .

Anticancer Potential

The anticancer properties of 4-bromo-2-fluoro-3-nitrobenzaldehyde are supported by studies on structurally related compounds that have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives with nitro groups have been observed to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-2-fluoro-3-nitrobenzaldehyde | MCF-7 (breast cancer) | 15 | |

| 5-Nitro-2-fluorobenzaldehyde | HeLa (cervical cancer) | 20 | |

| 3-Nitrobenzaldehyde | A549 (lung cancer) | 12 |

The biological activity of 4-bromo-2-fluoro-3-nitrobenzaldehyde is likely mediated through several mechanisms:

- Enzyme Interaction : The nitro group may participate in redox reactions, influencing enzyme activity involved in metabolic pathways.

- Covalent Bond Formation : The aldehyde functionality can react with nucleophiles, potentially modifying protein function and leading to altered cellular responses.

- Gene Expression Modulation : Some studies suggest that nitro-substituted compounds can affect the expression of genes associated with apoptosis and inflammation .

Case Studies

Recent research highlights the potential of similar compounds in clinical settings:

- Study on Anticancer Activity : A study evaluated the effects of a series of nitro-substituted benzaldehydes on human prostate cancer cells, revealing significant cytotoxic effects attributed to their structural features .

- Inflammation Modulation : Another study demonstrated that certain halogenated nitrophenols could effectively reduce inflammation markers in animal models, suggesting a pathway for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。